D-Lyxose-diethyldithioacetal
Description
D-Lyxose-diethyldithioacetal is a carbohydrate derivative synthesized by replacing the aldehyde group of D-Lyxose with a diethyldithioacetal moiety (-CH(S-C₂H₅)₂). D-Lyxose, a pentose sugar with the molecular formula C₅H₁₀O₅ (molecular weight: 150.13 g/mol, CAS: 1114-34-7), is an aldose with stereochemistry defined as (2S,3S,4R) . The diethyldithioacetal derivative retains the hydroxyl group configuration of D-Lyxose but replaces the reactive aldehyde with a sulfur-containing group, enhancing stability and modifying physicochemical properties.
The molecular formula of this compound is C₉H₂₀O₄S₂, with a calculated molecular weight of 256.41 g/mol. This compound is part of a broader class of carbohydrate dithioacetals studied for their liquid crystalline behavior and applications in materials science .
Properties
IUPAC Name |
(2R,3S,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@H]([C@H]([C@@H](CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Lyxose-diethyldithioacetal typically involves the reaction of D-lyxose with ethanethiol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with ethanethiol to form the dithioacetal. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include methanol or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: D-Lyxose-diethyldithioacetal can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithioacetal can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various alkyl or aryl dithioacetals.
Scientific Research Applications
D-Lyxose-diethyldithioacetal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of D-Lyxose-diethyldithioacetal involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include:
Formation of Disulfide Bonds: The sulfur atoms can form disulfide bonds with thiol groups in proteins, potentially altering their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Enzyme Inhibition: this compound may inhibit certain enzymes by binding to their active sites or modifying key amino acid residues.
Comparison with Similar Compounds
Key Findings:
Stereochemical Influence : The configuration of hydroxyl groups significantly impacts phase behavior. For instance, D-Lyxose and D-Xylose are epimers at C3, leading to distinct mesophase types (e.g., smectic vs. nematic) due to variations in intermolecular hydrogen bonding and packing .
Chain Length Effects : Hexose derivatives (e.g., D-Galactose) exhibit higher molecular weights and altered solubility compared to pentose derivatives like this compound .
Thermal Stability : Diethyldithioacetals generally show enhanced thermal stability over parent aldoses, with phase transitions occurring at higher temperatures in hexoses than pentoses .
Notes
- Stereochemical Complexity : Configurational differences between analogs necessitate tailored characterization techniques (e.g., NMR, X-ray crystallography) to resolve structure-property relationships.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
